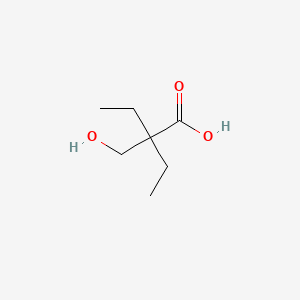
(4,5-Dichloro-2-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydrazine moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-nitrophenyl)hydrazine typically involves the nitration of 4,5-dichlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The process generally involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar nitration techniques. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: (4,5-Dichloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: (4,5-Dichloro-2-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,5-Dichloro-2-nitrophenyl)hydrazine is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Chemical Analysis: As a reagent in the detection and quantification of certain analytes.
Biological Studies: Investigating the biological activity of hydrazine derivatives.
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
(2,4-Dinitrophenyl)hydrazine: Used in similar applications but has two nitro groups instead of one.
(4-Chloro-2-nitrophenyl)hydrazine: Similar structure but with only one chlorine atom.
Uniqueness: (4,5-Dichloro-2-nitrophenyl)hydrazine is unique due to the presence of both chlorine atoms and a nitro group, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
59488-35-6 |
|---|---|
Fórmula molecular |
C6H5Cl2N3O2 |
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
(4,5-dichloro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 |
Clave InChI |
DMYVUIAJZAMOOU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)


![8-(Methylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3054232.png)







